molecular formula C20H22N2O6 B8115286 TCO-carbonylamino-benzyl NHS ester

TCO-carbonylamino-benzyl NHS ester

Cat. No.: B8115286
M. Wt: 386.4 g/mol
InChI Key: ZGHIERGFTJLJLT-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TCO-carbonylamino-benzyl NHS ester is a compound used extensively in bioconjugation and chemical biology. It is known for its high reactivity towards primary amines, making it a valuable tool in the modification of biomolecules such as proteins and peptides. The NHS ester group in this compound facilitates the formation of stable amide bonds, which are crucial in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCO-carbonylamino-benzyl NHS ester typically involves the reaction of TCO-carbonylamino-benzylamine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) under inert conditions to prevent hydrolysis of the NHS ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

TCO-carbonylamino-benzyl NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. This reaction results in the formation of stable amide bonds, which are essential in bioconjugation processes .

Common Reagents and Conditions

The reaction with primary amines is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a pH range of 7-9. The reaction can be performed at room temperature or slightly elevated temperatures to accelerate the reaction rate .

Major Products Formed

The major product formed from the reaction of this compound with primary amines is the corresponding amide. This product is highly stable and can be used in various biochemical applications .

Scientific Research Applications

TCO-carbonylamino-benzyl NHS ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TCO-carbonylamino-benzyl NHS ester involves the formation of a covalent bond between the NHS ester group and the primary amine of the target molecule. This reaction results in the displacement of the NHS group and the formation of a stable amide bond. The high reactivity of the NHS ester towards primary amines ensures efficient and selective modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TCO-carbonylamino-benzyl NHS ester is unique due to its high reactivity and stability, making it an excellent choice for bioconjugation applications. Its ability to form stable amide bonds with primary amines sets it apart from other similar compounds .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c23-17-12-13-18(24)22(17)28-19(25)14-8-10-15(11-9-14)21-20(26)27-16-6-4-2-1-3-5-7-16/h1-2,8-11,16H,3-7,12-13H2,(H,21,26)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHIERGFTJLJLT-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.